![molecular formula C15H21N3O4 B2410664 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2220188-21-4](/img/structure/B2410664.png)
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is used for chemical probe synthesis. It’s a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle .
Chemical Reactions Analysis
This compound can be appended to a ligand or pharmacophore through its acid linker. This allows for UV light-induced covalent modification of a biological target .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 . It’s predicted to have a boiling point of 287.2±36.0 °C and a density of 1.17±0.1 g/cm3 . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS02 symbol, indicating that it’s flammable . The hazard statement is H242, which means it’s a heating hazard . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370+P378 (In case of fire: Use for extinction), and P403 (Store in a well-ventilated place) .
Direcciones Futuras
This compound has potential for downstream applications via the alkyne tag when it’s appended to a ligand or pharmacophore and undergoes UV light-induced covalent modification . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .
Propiedades
IUPAC Name |
1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-4-5-7-15(16-17-15)8-6-12(19)18-10-11(22-3)9-14(18,2)13(20)21/h1,11H,5-10H2,2-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBUCNSBJCAOAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)CCC2(N=N2)CCC#C)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

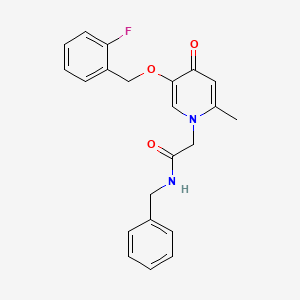
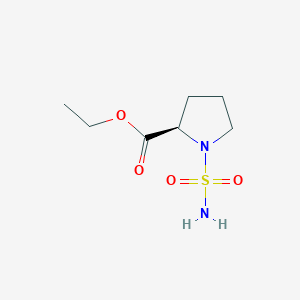

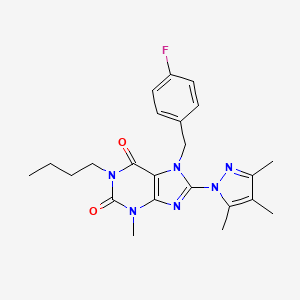
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
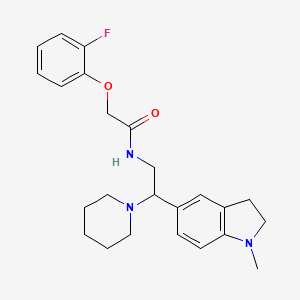
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
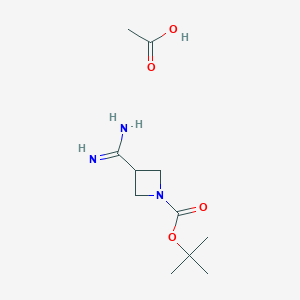
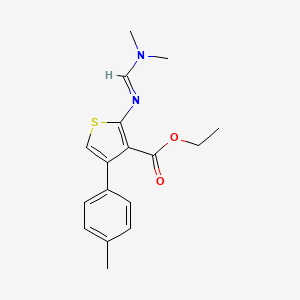
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)
